molecular formula C18H10Cl3N5O2 B2440659 2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919859-44-2

2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2440659
CAS No.: 919859-44-2
M. Wt: 434.66
InChI Key: YRWNOTFXDXOZCJ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a useful research compound. Its molecular formula is C18H10Cl3N5O2 and its molecular weight is 434.66. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dichloro-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl3N5O2/c19-10-2-1-3-12(6-10)26-16-14(8-23-26)18(28)25(9-22-16)24-17(27)13-5-4-11(20)7-15(13)21/h1-9H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWNOTFXDXOZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological mechanisms, efficacy, and potential applications of this compound based on diverse research findings.

Chemical Structure

The compound can be described by the following structural formula:

Chemical Structure C16H12Cl2N4O\text{Chemical Structure }\text{C}_{16}\text{H}_{12}\text{Cl}_2\text{N}_4\text{O}

1. Anti-inflammatory Properties

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory effects. In particular, the compound has been shown to inhibit the production of pro-inflammatory cytokines and mediators in activated microglia, which are implicated in neuroinflammation.

  • Mechanism of Action : The compound attenuates the activation of nuclear factor-kappa B (NF-κB) and reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated primary microglial cells . This suggests its potential as a neuroprotective agent against conditions like Parkinson's disease.

2. Anticancer Activity

The compound's anticancer properties have been evaluated against various cancer cell lines, demonstrating promising results.

  • In Vitro Studies : The compound exhibited significant inhibitory activity against several cancer cell lines with IC50 values comparable to established chemotherapeutics. For instance, it showed potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 3.0 µM to 22.54 µM .
Cell Line IC50 Value (µM) Comparison Drug
MCF-75.08Doxorubicin
A54921.3Erlotinib
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. The compound was found to increase caspase-3 levels significantly, indicating its role in promoting programmed cell death in cancer cells .

Case Study 1: Neuroprotective Effects

In a study involving MPTP-induced neurotoxicity in mice, prophylactic treatment with the compound resulted in reduced glial activation and improved behavioral outcomes. The treatment led to a decrease in pro-inflammatory markers via NF-κB signaling pathways, highlighting its potential use in treating neurodegenerative diseases .

Case Study 2: Cancer Cell Proliferation Inhibition

Another investigation focused on the compound's effects on human cancer cell lines demonstrated a significant reduction in cell viability and proliferation rates. The study emphasized its potential as a therapeutic agent for various malignancies due to its ability to target multiple signaling pathways involved in tumor growth .

Q & A

Q. What are the key considerations in designing a synthetic route for 2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole or pyrimidine precursors. Key steps include cyclization to form the pyrazolo[3,4-d]pyrimidine core, followed by halogenation and amidation. Optimizing reaction conditions (e.g., solvent choice like ethanol or DMSO, catalysts such as triethylamine, and temperature control) is critical for yield and purity. Industrial methods may use continuous flow reactors for efficiency .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves 3D conformation, and High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Stability under varying pH and temperature should also be assessed via accelerated degradation studies .

Q. What biological targets are associated with this compound's mechanism of action?

Methodological Answer: The compound likely targets protein kinases (e.g., cyclin-dependent kinases or tyrosine kinases) due to its pyrazolo-pyrimidine scaffold, which mimics ATP-binding sites. In vitro assays (e.g., kinase inhibition panels) and apoptosis induction studies (via caspase-3/7 activation) are standard for validating activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer: Use orthogonal assays (e.g., biochemical kinase assays vs. cell viability assays) to confirm target engagement. Validate findings with structural analogs via structure-activity relationship (SAR) studies. Cross-reference experimental conditions (e.g., cell lines, assay pH, and incubation times) to identify variability sources .

Q. What strategies optimize the compound's pharmacokinetic properties for in vivo studies?

Methodological Answer: Modify substituents (e.g., replacing chlorine with fluorine to enhance metabolic stability) or employ prodrug approaches. Assess solubility (via shake-flask method) and permeability (Caco-2 assays). Use in vitro microsomal stability tests to predict hepatic clearance .

Q. How should researchers design experiments for structure-activity relationship (SAR) studies?

Methodological Answer: Systematically vary substituents on the benzamide and pyrazolo-pyrimidine moieties. Prioritize substitutions at the 3-chlorophenyl and 2,4-dichlorobenzamide positions. Use computational tools (e.g., molecular docking) to predict binding affinity changes and validate with enzymatic assays .

Q. What challenges arise in crystallizing this compound for X-ray diffraction analysis?

Methodological Answer: Poor solubility in common solvents (e.g., water, ethanol) may hinder crystallization. Use co-solvents (DMSO:water mixtures) or co-crystallization agents (e.g., acetic acid). Optimize slow evaporation techniques and screen crystallization conditions at varying temperatures .

Q. What role do computational methods play in studying this compound's interactions with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding modes to kinase ATP pockets. Molecular dynamics (MD) simulations assess stability of ligand-target complexes over time. Free-energy calculations (MM-PBSA) quantify binding affinities for SAR refinement .

Q. How can researchers address stability issues under physiological conditions?

Methodological Answer: Conduct forced degradation studies (acid/base hydrolysis, oxidation with H₂O₂) to identify labile groups. Stabilize via formulation (e.g., lyophilized powders) or structural modifications (e.g., steric hindrance at degradation-prone sites) .

Q. What experimental designs ensure selectivity in kinase inhibition assays?

Methodological Answer: Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to compare activity across 100+ kinases. Include control compounds (e.g., staurosporine) and validate with cellular thermal shift assays (CETSA) to confirm target engagement in complex biological matrices .

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